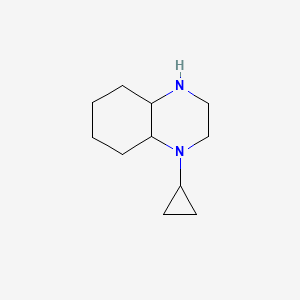
1-Cyclopropyldecahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. . The unique structure of this compound, which includes a cyclopropyl group, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 1-Cyclopropyldecahydroquinoxaline can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with cyclopropyl ketones under acidic conditions . This reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclopropyldecahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
Scientific Research Applications
1-Cyclopropyldecahydroquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyldecahydroquinoxaline involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity . For example, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
1-Cyclopropyldecahydroquinoxaline can be compared with other similar compounds in the quinoxaline family, such as quinoxaline N-oxides and tetrahydroquinoxalines .
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which can enhance their biological activity and solubility.
Tetrahydroquinoxalines: These are partially reduced forms of quinoxalines and often exhibit different chemical and biological properties compared to their fully aromatic counterparts.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-cyclopropyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline |
InChI |
InChI=1S/C11H20N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h9-12H,1-8H2 |
InChI Key |
WEUHBHIWPWCIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NCCN2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


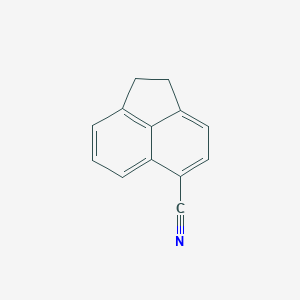

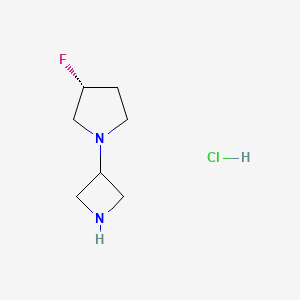
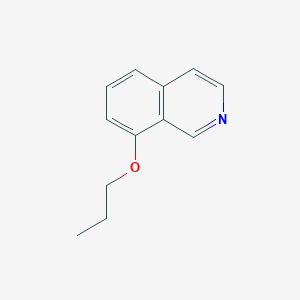
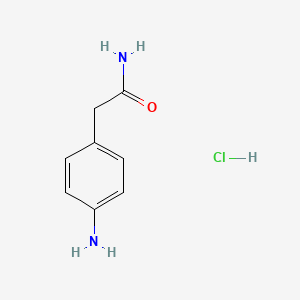
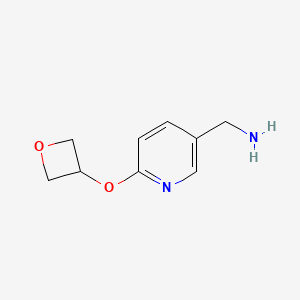
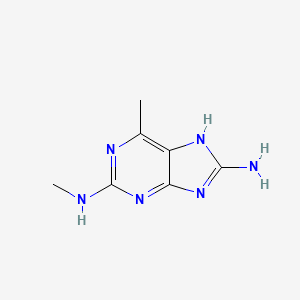
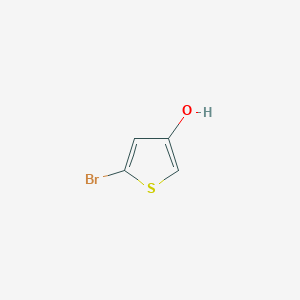
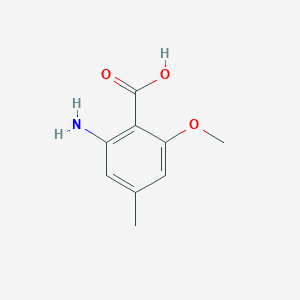
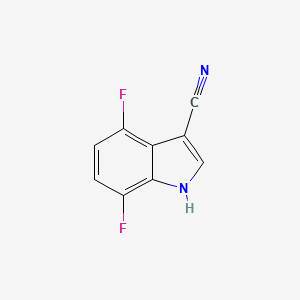
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
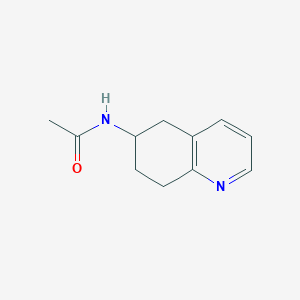
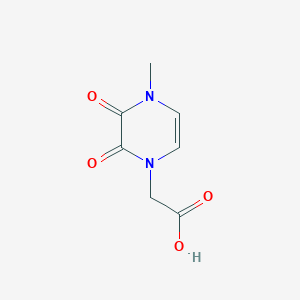
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
